molecular formula C13H16ClNO3 B2363181 Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride CAS No. 2413870-00-3

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride

Cat. No.: B2363181
CAS No.: 2413870-00-3
M. Wt: 269.73
InChI Key: PJUQXNDBZMTWEH-UHFFFAOYSA-N
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Description

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.73 g/mol

Scientific Research Applications

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It has been studied for its potential antibacterial and antiurease activities.

    Medicine: The compound’s derivatives have shown potential as therapeutic agents against various diseases.

    Industry: It is used in the development of new materials and as a building block for more complex chemical structures.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient method for synthesizing prop-2-ynyl 3-(2-aminopropoxy)benzoate involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of potassium carbonate (K2CO3) as a base and acetone as a solvent . The reaction typically yields good results, with yields ranging from 53% to 85% . The use of electron-withdrawing groups favors the formation of stable phenoxide ions, which in turn promotes the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis method mentioned above can be scaled up for industrial production, considering the availability of starting materials and the relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the prop-2-ynyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynylsulfonium salts:

    Propargyl compounds: These compounds contain the propargyl group and have shown various biological activities.

Uniqueness

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride is unique due to its specific structure, which combines the prop-2-ynyl group with the 3-(2-aminopropoxy)benzoate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c1-3-7-16-13(15)11-5-4-6-12(8-11)17-9-10(2)14;/h1,4-6,8,10H,7,9,14H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMSPKUNBINHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C(=O)OCC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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